2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine
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Overview
Description
2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Optimization : A study by Ouyang et al. (2016) demonstrates a synthetic method for a compound related to 2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine, emphasizing the importance of specific synthetic steps and structure confirmation through NMR (Ouyang et al., 2016).
- Conformational Studies : Research by Khattab et al. (2016) on AG-1478, a derivative of quinazolinamine, explores its UV-Vis absorption spectra, correlating spectral signatures with drug structure. This highlights the potential for understanding drug-target interactions (Khattab et al., 2016).
Biological and Pharmacological Research
- Anticancer Properties : A study by Noolvi and Patel (2013) examines the synthesis of quinazoline derivatives, including those related to this compound, and their potential as anticancer agents. This work emphasizes the role of quinazolines in inhibiting EGFR-tyrosine kinase, a key target in cancer therapy (Noolvi & Patel, 2013).
- Antimalarial Activity : Research by Mizukawa et al. (2021) highlights the synthesis of quinazoline derivatives for antimalarial activity. This study underscores the pharmacologic potential of quinazolines in treating diseases like malaria (Mizukawa et al., 2021).
- Anti-Inflammatory and Antimicrobial Applications : A study by Vachala et al. (2011) explores the synthesis of quinazolin-4(3H)-ones and their potential as anti-inflammatory, antiproliferative, and antimicrobial agents. This underscores the versatility of quinazoline derivatives in various pharmacological applications (Vachala et al., 2011).
Properties
Molecular Formula |
C16H14ClN3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-chloro-N-[(1R)-1-phenylethyl]quinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H,18,19,20)/t11-/m1/s1 |
InChI Key |
RPGHTMMYAWEOGC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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